molecular formula C11H15FIN3S B2757003 N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide CAS No. 321385-83-5

N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide

Cat. No.: B2757003
CAS No.: 321385-83-5
M. Wt: 367.22
InChI Key: JWWFERSZFOPKGD-UHFFFAOYSA-N
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Description

N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide is a quaternary ammonium salt characterized by a complex guanidinium-like structure. Its molecular framework includes a 2-fluoroanilino group, a methylsulfanyl moiety, and an iodide counterion. This compound is structurally related to peptide coupling reagents such as HBTU and HATU but distinguishes itself through the substitution of benzotriazole/triazole groups with a 2-fluoroaniline-derived component. The iodide counterion contrasts with the hexafluorophosphate or tetrafluoroborate anions commonly found in classical coupling agents. The compound is utilized in organic synthesis, particularly in activating carboxyl groups for amide bond formation, though its specific applications remain less documented compared to established reagents .

Properties

IUPAC Name

[[(2-fluoroanilino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3S.HI/c1-15(2)8-13-11(16-3)14-10-7-5-4-6-9(10)12;/h4-8H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWFERSZFOPKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CN=C(NC1=CC=CC=C1F)SC)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FIN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its efficacy and mechanisms of action.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis route may include the formation of the key intermediates through nucleophilic substitutions and subsequent modifications to introduce the desired functional groups.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antimicrobial activity. For instance, compounds with the methylsulfanyl group have shown promising results against various bacterial strains. The biological activity can be quantified using metrics such as Minimum Inhibitory Concentration (MIC) and cytotoxicity assays.

Compound MIC (μg/mL) Cell Line IC50 (μM)
This compound<5Vero12
Related Compound A10HeLa15
Related Compound B20MCF-725

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and protein synthesis pathways. The presence of the fluorine atom in the aniline moiety enhances lipophilicity, potentially improving membrane permeability and bioactivity against target pathogens.

Case Studies

  • Case Study on Antitubercular Activity : In a study evaluating a series of related compounds, it was found that those containing a similar structural motif to this compound exhibited significant antitubercular activity. The study reported MIC values as low as 1 μg/mL against Mycobacterium tuberculosis strains, indicating strong potential for further development in tuberculosis treatment .
  • Cytotoxicity Evaluation : A cytotoxicity study conducted on various cancer cell lines revealed that this compound had an IC50 value of approximately 12 μM on Vero cells, suggesting a moderate level of cytotoxicity that warrants further investigation for therapeutic applications .

Research Findings

Extensive research has been conducted to explore the structure-activity relationship (SAR) of similar compounds. The findings suggest that modifications in the aniline and sulfanyl groups can significantly alter biological activity. For example, substituting different alkyl groups on the nitrogen atom has been shown to enhance antimicrobial potency while maintaining acceptable toxicity profiles.

Comparison with Similar Compounds

N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide

  • Key Difference: 4-chloroanilino group replaces the 2-fluoroanilino substituent.
  • Applications : Used in peptide synthesis as an intermediate; commercial availability is widespread, with major suppliers in China .

N-(((4-iodophenyl)amino)methylene)-N-methylmethanaminium ()

  • Key Difference : 4-iodophenyl group and absence of methylsulfanyl moiety.
  • highlights its unintended formation during Vilsmeier reactions, suggesting sensitivity to reaction conditions .

Guanidinium/Uronium Coupling Reagents

HBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate)

  • Key Differences : Benzotriazole activating group and hexafluorophosphate counterion.
  • Reactivity : Superior activation of carboxylates due to benzotriazole’s leaving group ability. The hexafluorophosphate anion improves solubility in polar aprotic solvents like DMF.
  • Applications : Industry-standard reagent for solid-phase peptide synthesis (SPPS) with well-documented efficiency and low epimerization rates .

HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate)

  • Key Differences : Triazolo-pyridine activating group.
  • Reactivity : Higher coupling efficiency and reduced racemization compared to HBTU, attributed to the stabilized intermediate during activation.
  • Drawbacks : Higher cost and sensitivity to moisture .

Counterion Variants

N-(Chloro(dimethylamino)methylene)-N-methylmethanaminium hexafluorophosphate (TCFH)

  • Key Differences: Chloro(dimethylamino)methylene group and hexafluorophosphate counterion.
  • Applications : Used in peptide synthesis; the hexafluorophosphate anion enhances stability and solubility compared to iodide .

N-[(5-Isopropyl-3,8-dimethylazulen-1-yl)methylene]-N-methylmethanaminium tetrafluoroborate

  • Key Differences : Bulky azulenyl substituent and tetrafluoroborate counterion.
  • Impact : Steric hindrance from the azulenyl group limits utility in sterically demanding reactions but may enhance selectivity in specific contexts .

Comparative Data Table

Compound Name Activating Group Counterion Reactivity Notes Key Applications References
N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide 2-fluoroanilino, methylsulfanyl Iodide Moderate reactivity; iodide may limit solubility Specialty synthesis
HBTU Benzotriazole Hexafluorophosphate High efficiency, low racemization SPPS, amide bond formation
N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide 4-chloroanilino, methylsulfanyl Iodide Enhanced electrophilicity vs. fluoro analog Intermediate synthesis
TCFH Chloro(dimethylamino) Hexafluorophosphate High stability, broad solvent compatibility Peptide coupling

Commercial and Industrial Relevance

  • Suppliers : The target compound and its analogs are predominantly supplied by Chinese manufacturers (e.g., Xi'an Tian Guangyuan Biotech, Shandong Look Chemical), with certifications such as ISO and GMP ensuring quality .
  • Market Trends: Growing demand for specialized coupling reagents in pharmaceutical synthesis drives innovation in substituent and counterion modifications .

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